molecular formula C18H14FNO B11843994 2-Anilino-1-(6-fluoronaphthalen-2-yl)ethan-1-one CAS No. 62244-85-3

2-Anilino-1-(6-fluoronaphthalen-2-yl)ethan-1-one

Cat. No.: B11843994
CAS No.: 62244-85-3
M. Wt: 279.3 g/mol
InChI Key: JGZQKTCJHDJZEH-UHFFFAOYSA-N
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Description

1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE is an organic compound that features a fluorinated naphthalene ring and a phenylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with 6-fluoronaphthalene and phenylamine.

    Formation of Intermediate: The 6-fluoronaphthalene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 6-fluoro-2-acetylnaphthalene.

    Amination: The intermediate 6-fluoro-2-acetylnaphthalene is then reacted with phenylamine under acidic conditions to yield the final product, 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-CHLORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE
  • 1-(6-BROMONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE
  • 1-(6-METHYLNAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE

Comparison

  • Uniqueness : The presence of the fluorine atom in 1-(6-FLUORONAPHTHALEN-2-YL)-2-(PHENYLAMINO)ETHANONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
  • Reactivity : The fluorinated compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluorine atom.

Properties

CAS No.

62244-85-3

Molecular Formula

C18H14FNO

Molecular Weight

279.3 g/mol

IUPAC Name

2-anilino-1-(6-fluoronaphthalen-2-yl)ethanone

InChI

InChI=1S/C18H14FNO/c19-16-9-8-13-10-15(7-6-14(13)11-16)18(21)12-20-17-4-2-1-3-5-17/h1-11,20H,12H2

InChI Key

JGZQKTCJHDJZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)C2=CC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

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